molecular formula C13H12N2O4 B2419469 (E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate CAS No. 731-54-4

(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate

Cat. No.: B2419469
CAS No.: 731-54-4
M. Wt: 260.249
InChI Key: VUINFBYKYOTGBG-CSKARUKUSA-N
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Description

(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by its imidazolidinone core, which is a five-membered ring containing two nitrogen atoms

Properties

IUPAC Name

ethyl (2E)-2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-11(16)8-10-12(17)15(13(18)14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,18)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUINFBYKYOTGBG-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C(=O)N(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\C(=O)N(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with phenyl isocyanate, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Chemical Name : (E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate
CAS Number : 943-18-0
Molecular Formula : C₇H₈N₂O₄
Molecular Weight : 172.15 g/mol

The compound features an imidazolidine ring structure with a phenyl group and an ethyl acetate moiety, contributing to its unique reactivity and biological properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways. The compound showed selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against several pathogens. Preliminary studies suggest that it possesses significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be comparable to established antibiotics, indicating its potential as a therapeutic agent in treating infections.

Material Science Applications

In addition to its biological activities, this compound has potential applications in materials science. Its ability to form stable complexes with metal ions can be utilized in developing new materials for catalysis or sensors. Research is ongoing to explore its use in polymer composites where it may enhance mechanical properties or thermal stability.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityInduced apoptosis in breast cancer cell lines; IC50 values in low micromolar range.
Study BAntimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli; MIC comparable to standard antibiotics.
Study CSynthesis OptimizationImproved yield through solvent optimization; detailed reaction pathways outlined.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate involves its interaction with molecular targets such as enzymes or receptors. The imidazolidinone core can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The phenyl group and ester functionality may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidinones: Compounds with similar imidazolidinone cores but different substituents.

    Phenyl-substituted imidazoles: Compounds with a phenyl group attached to an imidazole ring.

    Ethyl esters: Compounds with an ethyl ester functionality but different core structures.

Uniqueness

(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate is unique due to its specific combination of the imidazolidinone core, phenyl group, and ethyl ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(E)-Ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific sources.

The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazolidinone ring. The reaction often starts with the condensation of ethyl acetate with appropriate precursors under controlled conditions to yield the desired product.

Chemical Structure

The compound can be characterized by the following molecular formula and structural features:

PropertyDetails
Molecular Formula C15_{15}H15_{15}N3_{3}O4_{4}
Molecular Weight 299.29 g/mol
IUPAC Name This compound
CAS Number Not available

Antimicrobial Properties

Research indicates that derivatives of imidazolidinones exhibit significant antimicrobial activity. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. A study highlighted the effectiveness of imidazolidinone derivatives against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Antitumor Activity

In addition to antimicrobial effects, there is emerging evidence regarding the antitumor activity of imidazolidinone compounds. A review of related compounds demonstrated their ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell signaling pathways . This suggests that this compound could be further explored for its anticancer properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The imidazolidinone moiety may facilitate binding to these targets, leading to inhibition or modulation of their activity. This interaction could disrupt critical biological pathways involved in microbial growth or tumor proliferation.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Antimicrobial Evaluation : A study conducted on a series of imidazolidinone derivatives showed promising results against resistant bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity .
  • Anticancer Studies : Another investigation focused on the cytotoxic effects of imidazolidinones on human cancer cell lines revealed that certain derivatives could reduce cell viability significantly, suggesting a potential therapeutic role for these compounds in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via condensation reactions between imidazolidine-2,4-dione derivatives and ethyl acetate. A typical protocol involves refluxing the reactants in ethanol with an acid catalyst (e.g., acetic acid) under inert conditions. Temperature control (70–80°C) and reaction time (4–6 hours) are critical to achieving yields >60% .
  • Key variables : Catalyst type (Lewis acids vs. Brønsted acids), solvent polarity, and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the ethyl ester moiety (δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for OCH2_2) and the imidazolidinone ring (δ ~7.3–7.5 ppm for aromatic protons) .
  • IR : Strong carbonyl stretches at ~1700–1750 cm1^{-1} (ester C=O and imidazolidinone dioxo groups) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 288 [M+H]+^+) validate the molecular formula .

Q. What are the key structural motifs influencing this compound's reactivity in organic synthesis?

  • The (E)-configuration of the exocyclic double bond, confirmed by NOESY NMR, dictates regioselectivity in cycloaddition reactions. The electron-deficient imidazolidinone ring participates in nucleophilic substitutions, while the ester group enables hydrolysis or transesterification .

Advanced Research Questions

Q. How can computational chemistry predict the compound's reactivity in novel reactions (e.g., [3+2] cycloadditions)?

  • Methodology :

  • DFT calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer effects)?

  • Methodology :

  • Dose-response assays : Quantify IC50_{50} values across multiple cell lines (e.g., MCF-7 for cancer, E. coli for bacteria) to establish specificity .
  • Mechanistic studies : Use fluorescence quenching or SPR to test interactions with DNA topoisomerases or bacterial cell membranes .

Q. How does the compound's stability vary under different storage conditions, and what degradation products form?

  • Methodology :

  • Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed acetic acid derivatives) using LC-MS .
  • Kinetic analysis : Calculate degradation rate constants (kk) under each condition to recommend optimal storage (e.g., desiccated, -20°C) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodology :

  • Continuous flow chemistry : Reduces side reactions by minimizing residence time and improving heat transfer .
  • Chiral HPLC : Monitors enantiomeric excess (ee) during scale-up. Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate (E) and (Z) isomers .

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